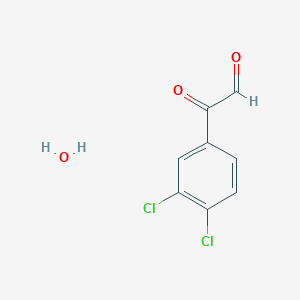

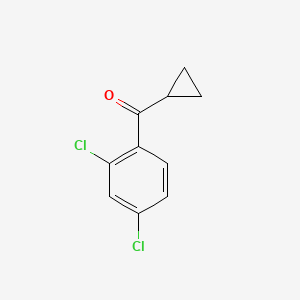

Cyclopropyl 2,4-dichlorophenyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

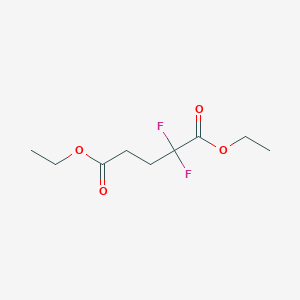

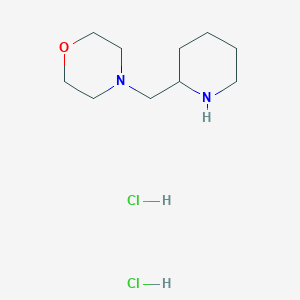

Cyclopropyl 2,4-dichlorophenyl ketone (CPDK) is a synthetic compound that is used in a variety of scientific research and lab experiments. CPDK has been studied for its potential applications in drug design, drug delivery, and drug metabolism. It has also been studied for its biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Cyclopropyl ketones, including Cyclopropyl 2,4-dichlorophenyl ketone, have been utilized in various chemical syntheses and transformations. For instance, they are employed in the synthesis of insecticides, such as flucycloxuron, and in the formation of specialized compounds like quinolin-8-ols and tetrahydroquinolin-8-ols (Gao Xue-yan, 2011), (Katsuya Uchiyama et al., 1998).

Optical Activity and Kinetic Resolution

- These compounds are important in obtaining optically active derivatives through processes like kinetic resolution. This is significant in creating enantiomerically pure substances, which are crucial in fields like pharmaceuticals (Yanqing Zhang & Junliang Zhang, 2012).

Intermediate in Nickel-Catalyzed Reactions

- Cyclopropyl phenyl ketones are key intermediates in nickel-catalyzed reactions, enabling the formation of cyclopentane compounds with specific carbonyl substitutions. This has implications in the development of complex molecular architectures (S. Ogoshi et al., 2006).

Precursors for Densely Functionalized Compounds

- These ketones serve as precursors for the synthesis of densely functionalized compounds like dihydropyrroles and pyrroles, which are significant in medicinal chemistry and material science (Ryan P. Wurz & A. Charette, 2005).

Regioselective Synthesis of Isoxazoles

- Cyclopropyl ketones facilitate the regioselective synthesis of isoxazoles, a class of compounds with wide applications in pharmaceuticals and agrochemicals (O. Singh et al., 1999).

Exploration in Photochemistry

- They are employed in photochemistry for reactions like [3+2] cycloadditions, which are pivotal in the creation of complex cyclopentane structures (Zhan Lu et al., 2011).

As Bifunctional Electrophiles

- These ketones act as bifunctional electrophiles in CO-assisted reductive chemistry, leading to the synthesis of diverse compounds like aminoketones and pyrrolidines (O. Afanasyev et al., 2017).

In Organocatalysis

- They are used in organocatalytic processes, like the Cloke-Wilson rearrangement, to produce dihydrofurans, which are valuable in organic synthesis (Jingfang Zhang et al., 2017).

Ring-Opening Reactions

- Cyclopropyl ketones undergo ring-opening reactions to form various compounds, demonstrating their versatility in synthetic chemistry (J. A. Donnelly et al., 1981).

Safety and Hazards

Cyclopropyl 2,4-dichlorophenyl ketone is classified as a combustible liquid (H227) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .

Zukünftige Richtungen

While specific future directions for Cyclopropyl 2,4-dichlorophenyl ketone are not mentioned in the literature, the development of new synthetic methods and applications for cyclopropyl ketones is a topic of ongoing research . This includes the exploration of new catalysts and reaction conditions, as well as the synthesis of novel cyclopropyl-containing compounds .

Eigenschaften

IUPAC Name |

cyclopropyl-(2,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c11-7-3-4-8(9(12)5-7)10(13)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVIAPZURIOARE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=C(C=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624087 |

Source

|

| Record name | Cyclopropyl(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

212139-17-8 |

Source

|

| Record name | Cyclopropyl(2,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.